1-Bromo-2-((4-fluorobenzyl)oxy)benzene
CAS No.:
Cat. No.: VC13325398
Molecular Formula: C13H10BrFO
Molecular Weight: 281.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H10BrFO |
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Molecular Weight | 281.12 g/mol |
IUPAC Name | 1-bromo-2-[(4-fluorophenyl)methoxy]benzene |
Standard InChI | InChI=1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 |
Standard InChI Key | FXJVYYCNLTXKJZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br |
Canonical SMILES | C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br |
Introduction
Chemical Structure and Nomenclature
Structural Elucidation
The compound features a central benzene ring with two substituents:
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Bromine atom at position 1.
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4-Fluorobenzyloxy group at position 2, consisting of an ether-linked benzyl moiety with a fluorine atom at the para position .
The IUPAC name, 1-bromo-2-[(4-fluorophenyl)methoxy]benzene, reflects this substitution pattern. Key structural parameters include:
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Polar surface area (PSA): 9.23 Ų, indicating low polarity .
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LogP (octanol-water partition coefficient): 4.68, suggesting high lipophilicity and potential bioaccumulation .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 1-bromo-2-((4-fluorobenzyl)oxy)benzene likely involves Williamson ether synthesis or nucleophilic aromatic substitution. A plausible pathway, inferred from related compounds , includes:
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Starting Materials:
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2-Bromophenol
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4-Fluorobenzyl bromide
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Reaction Conditions:
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Base (e.g., KCO) to deprotonate the phenolic hydroxyl.
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Polar aprotic solvent (e.g., DMF, DCM) at 60–80°C.
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Reaction time: 12–24 hours.
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Mechanism:
Optimization Challenges
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Steric Hindrance: Bulky substituents may reduce reaction efficiency.
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Byproducts: Competing alkylation at oxygen vs. nitrogen (if amines are present) .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 297.58 g/mol | |
Exact Mass | 295.96 Da | |
LogP | 4.68 | |
Polar Surface Area | 9.23 Ų | |
Vapor Pressure (Predicted) | ~0.1 mmHg at 25°C |
Key Observations:
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Lipophilicity: High LogP value suggests affinity for lipid membranes, raising bioaccumulation concerns .
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Volatility: Moderate vapor pressure indicates potential inhalation exposure risks .
Applications in Organic Chemistry
Pharmaceutical Intermediates
Bromo-aryl ethers serve as precursors in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds common in drug candidates . For example:
Agrochemical Development
Fluorine and bromine enhance pesticidal activity by increasing metabolic stability and target binding .
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